![molecular formula C22H19N5O5 B10877874 N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10877874.png)
N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N1-(2-METHYLPHENYL)-3-NITRO-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 2-methylphenylamine with 3-nitro-4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 1-(4-nitrophenyl)ethylidenehydrazine under specific conditions to yield the final product . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to proceed efficiently .
化学反応の分析
N~1~-(2-METHYLPHENYL)-3-NITRO-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the synthesis of dyes and pigments due to its stable nitro and hydrazino groups.
作用機序
The mechanism of action of N1-(2-METHYLPHENYL)-3-NITRO-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}BENZAMIDE involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to potential antimicrobial and anticancer effects . The hydrazino group can form covalent bonds with specific enzymes, inhibiting their activity and affecting cellular processes.
類似化合物との比較
Similar compounds include:
N-(4-Nitrophenyl)benzamide: This compound shares the nitrobenzamide structure but lacks the hydrazino group, making it less reactive in certain chemical reactions.
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: This compound has a triazole ring instead of the hydrazino group, leading to different biological activities.
特性
分子式 |
C22H19N5O5 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC名 |
N-(2-methylphenyl)-3-nitro-4-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]benzamide |
InChI |
InChI=1S/C22H19N5O5/c1-14-5-3-4-6-19(14)23-22(28)17-9-12-20(21(13-17)27(31)32)25-24-15(2)16-7-10-18(11-8-16)26(29)30/h3-13,25H,1-2H3,(H,23,28)/b24-15+ |
InChIキー |
YGFCPDSWCNKQQS-BUVRLJJBSA-N |
異性体SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


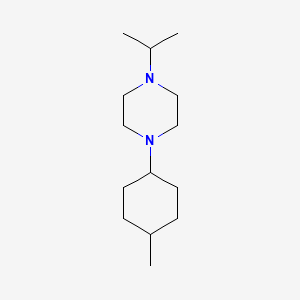
![N-(4-acetylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10877808.png)
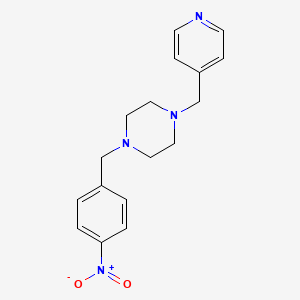
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877832.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine](/img/structure/B10877840.png)
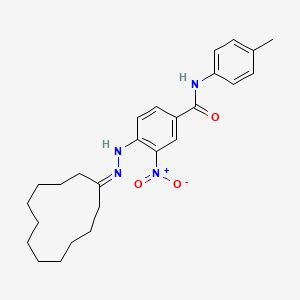
![methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10877845.png)
![9-ethyl-3-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B10877849.png)
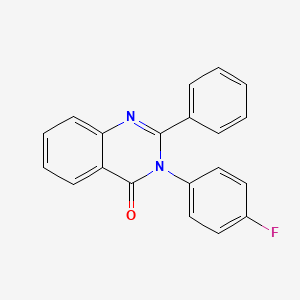
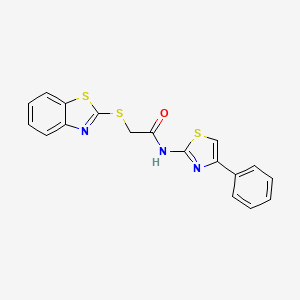

![(3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10877864.png)
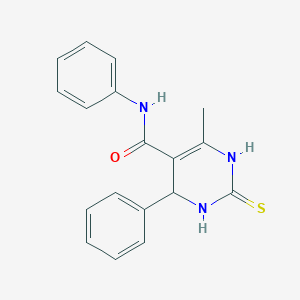
![(2E)-2-cyano-3-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B10877868.png)
